Potency Differentiation: GW 848687X vs. SC-19220 at Human EP1 Receptor
GW 848687X demonstrates nanomolar potency at the human EP1 receptor with an IC50 of 2.5 nM [1]. This potency is approximately 2,680-fold greater than that of the early-generation EP1 antagonist SC-19220, which exhibits an IC50 of 6.7 μM (6,700 nM) in the same receptor binding assay format using [3H]-PGE2 displacement [2]. The three-order-of-magnitude potency difference directly impacts the working concentration required in cell-based and ex vivo assays, with GW 848687X achieving full receptor occupancy at substantially lower concentrations.
| Evidence Dimension | EP1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 2.5 nM |
| Comparator Or Baseline | SC-19220: 6.7 μM (6,700 nM) |
| Quantified Difference | ~2,680-fold greater potency |
| Conditions | [3H]-PGE2 displacement assay at human EP1 receptor |
Why This Matters
This potency difference determines working concentration ranges and assay sensitivity requirements in EP1-targeted research protocols.
- [1] Giblin, G.M.P., Bit, R.A., Brown, S.H., et al. Bioorg Med Chem Lett. 2007; 17(2): 385-389. PMID: 17084082. View Source
- [2] Tocris Bioscience / Fisher Scientific. SC 19220 Product Datasheet. Catalog No. 14060. IC50 = 6.7 μM at human EP1 receptor. Accessed 2026. View Source
